1-Bromoheptane-d5

Description

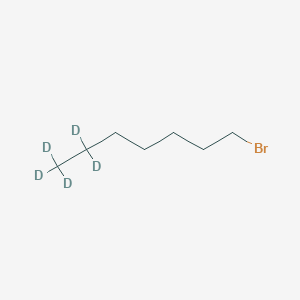

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H15Br |

|---|---|

Poids moléculaire |

184.13 g/mol |

Nom IUPAC |

7-bromo-1,1,1,2,2-pentadeuterioheptane |

InChI |

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3,2D2 |

Clé InChI |

LSXKDWGTSHCFPP-ZBJDZAJPSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])CCCCCBr |

SMILES canonique |

CCCCCCCBr |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis and Characterization of 1-Bromoheptane-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-Bromoheptane-d5. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry.

Introduction

Deuterium-labeled compounds are critical in drug discovery and development. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can subtly alter the physicochemical properties of a molecule. This "deuterium effect" can lead to significant changes in metabolic pathways and pharmacokinetic profiles. This compound, with deuterium atoms at the terminal end of the alkyl chain, serves as a specific probe to investigate metabolic processes occurring at this position.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the bromination of a corresponding deuterated alcohol, specifically 1-Heptanol-6,6,7,7,7-d5. This precursor can be prepared through various deuteration strategies or procured from commercial suppliers of stable isotopes. The subsequent bromination is a standard nucleophilic substitution reaction.

Synthetic Pathway

The overall synthetic scheme involves the conversion of the hydroxyl group of 1-Heptanol-6,6,7,7,7-d5 into a good leaving group, followed by nucleophilic attack by a bromide ion.

Caption: Synthetic route to this compound.

Experimental Protocol: Bromination using Sodium Bromide and Sulfuric Acid

This protocol is adapted from the general procedure for the synthesis of primary alkyl bromides from alcohols.[1][2][3][4][5]

Materials:

-

1-Heptanol-6,6,7,7,7-d5

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-Heptanol-6,6,7,7,7-d5 and sodium bromide.

-

Add deionized water and begin stirring to dissolve the sodium bromide.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise. The addition should be controlled to keep the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux. Continue refluxing for 45-60 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. Two layers will form. The lower layer is the aqueous phase, and the upper layer is the crude this compound.

-

Separate the layers and wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and purify the crude product by distillation. Collect the fraction corresponding to the boiling point of 1-Bromoheptane (B155011).

Characterization of this compound

The successful synthesis of this compound is confirmed through a combination of spectroscopic techniques. The expected data is based on the known characteristics of 1-bromoheptane and the principles of isotopic labeling.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₀D₅Br |

| Molecular Weight | 184.13 g/mol [6] |

| CAS Number | 1219805-66-9[6][7][8][9] |

| Appearance | Colorless liquid |

| Boiling Point | Approx. 179-181 °C (similar to 1-bromoheptane) |

Spectroscopic Data

3.2.1. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will confirm the incorporation of five deuterium atoms. The molecular ion peak ([M]⁺) for this compound is expected at m/z 184 and 186, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This is a shift of +5 mass units compared to the non-deuterated 1-bromoheptane, which shows peaks at m/z 179 and 181.[10][11] The fragmentation pattern will also be indicative of the deuterated tail.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position of the deuterium labels.

-

¹H NMR: The proton NMR spectrum of this compound will be significantly different from that of 1-bromoheptane. The signals corresponding to the protons on carbons 6 and 7 will be absent. The integration of the remaining signals will correspond to the 10 protons on carbons 1 through 5. The characteristic triplet for the methyl group in the non-deuterated compound will be absent.[12][13][14]

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all seven carbon atoms. The signals for C6 and C7 will exhibit splitting due to coupling with deuterium (C-D coupling) and will appear as multiplets. These signals will also be shifted slightly upfield due to the isotopic effect.

-

²H NMR: Deuterium NMR will show two signals corresponding to the two different chemical environments of the deuterium atoms (-CD₂- and -CD₃).

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be very similar to that of 1-bromoheptane.[10][15][16][17] The most notable difference will be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (around 2850-2960 cm⁻¹). The C-Br stretching frequency will remain in the range of 650-550 cm⁻¹.

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the purity and identity of the final product.

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide outlines a reliable method for the synthesis and comprehensive characterization of this compound. The provided experimental protocol and expected analytical data will be valuable for researchers in pharmaceuticals and related fields who require this isotopically labeled compound for their studies. The use of standard laboratory techniques makes this synthesis accessible to a wide range of scientific professionals.

References

- 1. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. Chemistry 210 Experiment 8 [home.miracosta.edu]

- 4. Lu Le Laboratory: Synthesis of 1-Bromobutane from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 5. vernier.com [vernier.com]

- 6. 1-Bromoheptane-6,6,7,7,7-d5 | C7H15Br | CID 131708596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 1219805-66-9: 1-Bromoheptano--d5 | CymitQuimica [cymitquimica.com]

- 8. 1-Bromoheptane-6,6,7,7,7-d5 | LGC Standards [lgcstandards.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. Heptane, 1-bromo- [webbook.nist.gov]

- 11. Heptane, 1-bromo- [webbook.nist.gov]

- 12. 1-Bromoheptane(629-04-9) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 1-Bromoheptane | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Heptane, 1-bromo- [webbook.nist.gov]

- 17. 1-Bromoheptane(629-04-9) IR Spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Deuterated Bromoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of deuterated bromoheptane. Intended for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes the strategic role of deuteration in pharmaceutical sciences.

Introduction to Deuterated Bromoheptane

Deuterium-labeled compounds, such as deuterated bromoheptane, are valuable tools in various scientific fields, particularly in drug discovery and development. The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can significantly alter the metabolic fate of a molecule. This "deuterium effect" stems from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[1][2] This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites.[3][4][5]

Bromoheptane, a halogenated alkane, serves as a versatile building block in organic synthesis. Its deuterated analogues are of particular interest for introducing a deuterated heptyl moiety into potential drug candidates to investigate or enhance their metabolic stability.[6][7] This guide focuses on the fundamental physicochemical properties that are crucial for the handling, characterization, and application of deuterated bromoheptane in a research setting.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 1-bromoheptane (B155011) and provide estimated values for its deuterated analogues. The data for non-deuterated 1-bromoheptane is well-established from various chemical suppliers and databases.[8][9][10][11][12][13][14][15][16][17] The properties for the deuterated versions are estimated based on the known effects of deuteration, which typically lead to slight increases in molecular weight, boiling point, and density.

Table 1: General Properties of 1-Bromoheptane and its Deuterated Analogues

| Property | 1-Bromoheptane | 1-Bromoheptane-d3 | 1-Bromoheptane-d7 | 1-Bromoheptane-d15 |

| Molecular Formula | C₇H₁₅Br | C₇H₁₂D₃Br | C₇H₈D₇Br | C₇D₁₅Br |

| Molecular Weight ( g/mol ) | 179.10 | ~182.12 | ~186.14 | ~194.19 |

| CAS Number | 629-04-9 | 344253-18-5 | 1219802-55-7 | 98195-42-7 |

Table 2: Physical Properties of 1-Bromoheptane and Estimated Values for Deuterated Analogues

| Property | 1-Bromoheptane | Estimated Value for Deuterated Analogues |

| Melting Point (°C) | -58[8][11][12][14][16] | Slightly higher than -58 °C |

| Boiling Point (°C) | 180[8][9][10][11][12][16] | Slightly higher than 180 °C |

| Density (g/mL at 25 °C) | 1.14[9][11][12][16] | Slightly higher than 1.14 g/mL |

| Refractive Index (n20/D) | 1.4499[9][11][13][16] | Expected to be very similar to 1.4499 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of deuterated bromoheptane and the measurement of its key physicochemical properties.

Synthesis of 1-Bromoheptane-d15

This protocol is adapted from the standard synthesis of 1-bromoheptane from 1-heptanol (B7768884) and can be modified for the preparation of other deuterated isotopologues by starting with the appropriately deuterated alcohol.[18][19][20]

Materials:

-

1-Heptanol-d15

-

Concentrated sulfuric acid (H₂SO₄)

-

48% Hydrobromic acid (HBr)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, cool 1 mole of 1-heptanol-d15 in an ice bath.

-

Slowly add 0.5 moles of concentrated sulfuric acid with constant stirring.

-

Subsequently, add 1.25 moles of 48% hydrobromic acid to the mixture.

-

Remove the flask from the ice bath and set it up for reflux. Heat the mixture under reflux for 6 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. The organic layer (crude deuterated bromoheptane) will separate from the aqueous layer.

-

Wash the organic layer twice with cold, concentrated sulfuric acid to remove any unreacted alcohol and ether byproducts.

-

Wash the organic layer with water, followed by a wash with sodium bicarbonate solution to neutralize any remaining acid, and then a final wash with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the dried product by fractional distillation. Collect the fraction that distills at a temperature slightly above the boiling point of non-deuterated 1-bromoheptane (180 °C).

Measurement of Physicochemical Properties

Apparatus:

-

Thiele tube or a small-scale distillation setup

-

Thermometer

-

Heating mantle or oil bath

-

Small test tube

-

Capillary tube (sealed at one end)

Procedure (Thiele Tube Method):

-

Place a small amount (0.5-1 mL) of the purified deuterated bromoheptane into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a suitable heating oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the sample heats up, a stream of bubbles will emerge from the open end of the capillary.

-

Continue heating until a steady stream of bubbles is observed, then turn off the heat.

-

As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

-

Record the temperature.

Apparatus:

-

Pycnometer (a small glass flask with a precisely known volume)

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with the deuterated bromoheptane sample, ensuring there are no air bubbles.

-

Place the stopper in the pycnometer; excess liquid will be expelled through the capillary in the stopper.

-

Carefully wipe the outside of the pycnometer dry.

-

Place the filled pycnometer in a temperature-controlled water bath set to 25.0 °C and allow it to equilibrate.

-

Remove the pycnometer from the bath, wipe it dry again, and weigh it. Record the mass (m₂).

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

Spectroscopic Analysis

Procedure for ¹H NMR:

-

Dissolve a small amount of the deuterated bromoheptane in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum. The spectrum is expected to show signals corresponding to the remaining protons in the molecule. The integration of these signals can be used to confirm the degree of deuteration.

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or gas chromatography.

-

Acquire the mass spectrum. The molecular ion peak (M+) will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. The isotopic pattern will also be altered compared to the non-deuterated compound.

Procedure (Neat Liquid):

-

Place a drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin film of the liquid.

-

Mount the plates in the IR spectrometer.

-

Acquire the IR spectrum. The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-2960 cm⁻¹).

Role in Drug Development and Research

The primary application of deuterated bromoheptane in a research and drug development context is to serve as a synthon for introducing a metabolically more stable heptyl group into a drug candidate. This strategy is based on the deuterium kinetic isotope effect.

The following diagram illustrates the general workflow for utilizing a deuterated compound like bromoheptane in the early stages of drug discovery to improve pharmacokinetic properties.

This logical flow shows how a lead compound with known metabolic instability can be modified through the synthesis of a deuterated analogue. Subsequent in vitro and in vivo studies are then conducted to assess whether this modification leads to an improved pharmacokinetic profile, potentially resulting in a more viable drug candidate.[3][4][5][6][7][21][22][23]

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-BROMOHEPTANE – Palchem [palchem.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 1-bromoheptane [stenutz.eu]

- 11. 1-溴庚烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 629-04-9 CAS | 1-BROMOHEPTANE | Alkyl Halides | Article No. 02293 [lobachemie.com]

- 13. A14031.0I [thermofisher.com]

- 14. 1-bromoheptane - Wikidata [wikidata.org]

- 15. Page loading... [wap.guidechem.com]

- 16. 1-Bromoheptane | 629-04-9 [chemicalbook.com]

- 17. 1-Bromoheptane | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. prepchem.com [prepchem.com]

- 19. asianpubs.org [asianpubs.org]

- 20. vernier.com [vernier.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 23. Deuterated drug - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-Bromoheptane-d5: NMR and Mass Spectrometry Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-bromoheptane-d5. This deuterated analog of 1-bromoheptane (B155011) is a valuable tool in various research applications, including as an internal standard for quantitative analysis. This document outlines the anticipated spectral data, detailed experimental protocols for data acquisition, and visual representations of analytical workflows and fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to confirm the identity and purity of this compound, particularly for verifying the location of the deuterium (B1214612) labels. The deuteration at the C-6 and C-7 positions leads to distinct changes in both the ¹H and ¹³C NMR spectra when compared to the unlabeled compound.

Expected ¹H NMR Data

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on carbons 6 and 7 are expected to be absent. The chemical shifts of the remaining protons will be largely unaffected.

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 | 3.40 | Triplet | 2H |

| H-2 | 1.85 | Quintet | 2H |

| H-3 | 1.42 | Multiplet | 2H |

| H-4 | 1.32 | Multiplet | 2H |

| H-5 | 1.32 | Multiplet | 2H |

| H-6 | - | - | - |

| H-7 | - | - | - |

Note: Data is referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shifts can vary slightly based on the solvent and concentration.

Expected ¹³C NMR Data

The ¹³C NMR spectrum will show signals for all seven carbon atoms. The signals for the deuterated carbons (C-6 and C-7) will exhibit coupling to deuterium, appearing as triplets, and may show a slight upfield isotopic shift compared to the non-deuterated compound.

| Assignment | Expected Chemical Shift (ppm) | Multiplicity (in ¹³C DEPT) |

| C-1 | 33.8 | CH₂ |

| C-2 | 32.7 | CH₂ |

| C-3 | 31.2 | CH₂ |

| C-4 | 28.1 | CH₂ |

| C-5 | 26.3 | CH₂ |

| C-6 | ~22.0 (triplet) | CD₂ |

| C-7 | ~13.5 (triplet) | CD₃ |

Note: Data is referenced to the deuterated solvent signal. The chemical shifts for C-6 and C-7 are estimations and will appear as triplets due to one-bond coupling with deuterium.

Detailed Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR data for this compound.[1]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard (e.g., TMS) if absolute chemical shift referencing is required.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

The data can be acquired on a standard NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.[2]

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm, centered around 110 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a 45-degree pulse angle.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra to the internal standard or the residual solvent peak.

-

Mass Spectrometry (MS)

Mass spectrometry of this compound is characterized by the presence of two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, leading to a pair of molecular ion peaks (M and M+2) separated by two mass units.[3] The deuteration will increase the mass of the molecular ions and any fragments containing the deuterated portion of the molecule by 5 mass units.

Expected Mass Spectrometry Data

The electron ionization (EI) mass spectrum is expected to show the following key fragments.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment | Notes |

| 183 | 185 | [C₇H₁₀D₅Br]⁺ | Molecular Ion (M⁺) |

| 104 | 106 | [C₂H₅Br]⁺ | |

| 99 | - | [C₇H₁₀D₅]⁺ | Loss of Br radical |

| 57 | - | [C₄H₉]⁺ | |

| 43 | - | [C₃H₇]⁺ | Base Peak |

| 29 | - | [C₂H₅]⁺ |

Note: The relative intensities of the fragments can vary depending on the ionization conditions.

Detailed Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like this compound is GC-MS.[4]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]

-

Injector: Split/splitless injector, typically in split mode with a ratio of 50:1.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 25 to 300.

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data using the specified GC oven program and MS scan parameters.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern and compare it to the expected data, paying close attention to the molecular ion cluster and the characteristic bromine isotope pattern.

-

Visualizations

Analytical Workflow

Caption: General Analytical Workflow for this compound.

Mass Spectrometry Fragmentation Pathway

References

Isotopic Purity Assessment of 1-Bromoheptane-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for assessing the isotopic purity of 1-Bromoheptane-d5. Ensuring the precise isotopic enrichment and distribution is critical for its application as an internal standard in quantitative bioanalysis, in metabolic fate studies, and as a tracer in various chemical and biological systems. This document outlines the analytical techniques, experimental protocols, and data interpretation necessary for the accurate characterization of this deuterated compound.

Introduction to Isotopic Purity

Deuterium-labeled compounds, such as this compound, are powerful tools in drug development and metabolic research. The substitution of hydrogen with deuterium (B1214612) can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. Furthermore, the distinct mass of deuterated compounds makes them ideal internal standards for mass spectrometry-based quantification.

The isotopic purity of a deuterated compound is a critical parameter and is defined by two key aspects:

-

Isotopic Enrichment: The percentage of deuterium atoms at a specific labeled position within the molecule.

-

Isotopic Distribution: The relative abundance of all possible isotopologues (molecules that differ only in their isotopic composition) in a sample.

A thorough assessment of both is essential for the validation and reliable application of this compound.

Analytical Techniques for Isotopic Purity Assessment

The primary analytical techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a separation technique like Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used to confirm the positions of deuterium incorporation. By comparing the ¹H NMR spectrum of the deuterated compound to its non-deuterated analog, the absence or significant reduction of signals at the deuterated positions confirms successful labeling. Furthermore, ²H NMR can be used to directly observe the deuterium signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for analyzing volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer detects and identifies them based on their mass-to-charge ratio. For isotopic purity analysis, GC-MS can distinguish and quantify the different isotopologues (d0 to d5) present in the sample, providing a detailed isotopic distribution.

Quantitative Data Summary

The isotopic purity of this compound is typically reported as "atom percent D," which represents the average deuterium enrichment across all labeled positions. A representative batch of commercially available this compound will have a high isotopic enrichment. The detailed isotopic distribution provides a more complete picture of the sample's composition.

Table 1: Isotopic Purity and Distribution of a Representative Batch of this compound

| Parameter | Value |

| Stated Isotopic Enrichment | 99 atom % D[1] |

| Chemical Purity (by GC) | >98% |

| Isotopologue | Relative Abundance (%) |

| d0 (unlabeled) | < 0.1 |

| d1 | < 0.1 |

| d2 | 0.2 |

| d3 | 1.5 |

| d4 | 8.3 |

| d5 (fully labeled) | 90.0 |

Note: The isotopic distribution data is illustrative of a typical high-enrichment batch and may vary between different production lots.

Experimental Protocols

The following are detailed protocols for the assessment of this compound isotopic purity using NMR and GC-MS.

NMR Spectroscopy Protocol

Objective: To confirm the positions of deuteration and assess the overall isotopic enrichment.

Materials:

-

This compound sample

-

1-Bromoheptane (non-deuterated standard)

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Add 0.6-0.7 mL of CDCl₃ with TMS.

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

Repeat the same procedure for the non-deuterated 1-Bromoheptane standard.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum with the following parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 5.0 s

-

Spectral Width: 20 ppm

-

Acquisition Time: 4.0 s

-

-

-

Data Analysis:

-

Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Compare the spectrum of this compound with that of the non-deuterated standard. The absence or significant reduction of proton signals corresponding to the deuterated positions confirms the labeling.

-

Integrate the remaining proton signals to quantify any residual non-deuterated species.

-

GC-MS Protocol

Objective: To determine the isotopic distribution of this compound.

Materials:

-

This compound sample

-

Hexane (GC grade)

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight)

Procedure:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in hexane.

-

Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.

-

-

GC-MS Acquisition:

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-250

-

-

-

Data Analysis:

-

Identify the peak corresponding to 1-Bromoheptane.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ion clusters for each isotopologue (d0 to d5). The presence of bromine will result in a characteristic M and M+2 isotopic pattern for each deuterated species.

-

Calculate the percentage of each isotopologue to determine the isotopic distribution.

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of deuterated compounds like this compound.

Caption: Workflow for the isotopic purity assessment of this compound.

Caption: Use of this compound as an internal standard in a bioanalytical workflow.

References

Isotopic Labeling in Practice: A Technical Examination of 1-Bromoheptane-d5

For researchers, scientists, and professionals in drug development, understanding the nuances of isotopic labeling is critical for a range of applications, from metabolic studies to quantitative analysis. This technical guide delves into the core differences between 1-Bromoheptane and its deuterated analog, 1-Bromoheptane-d5, focusing on the key physicochemical property of molecular weight and outlining the general synthetic approaches.

Comparative Molecular Weight Analysis

The primary distinction between 1-Bromoheptane and this compound lies in their isotopic composition, which directly impacts their molecular weights. The incorporation of five deuterium (B1214612) atoms in place of hydrogen atoms at the 6 and 7 positions of the heptyl chain results in a quantifiable mass shift. The molecular formulas and weights are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Bromoheptane | C₇H₁₅Br | 179.10[1][2] |

| 1-Bromoheptane-6,6,7,7,7-d5 | C₇H₁₀D₅Br | 184.13[3][4][5] |

The mass difference of approximately 5.03 g/mol is a direct consequence of the five deuterium atoms, each being heavier than a protium (B1232500) atom. This predictable mass shift is fundamental for the utility of deuterated compounds as internal standards in mass spectrometry-based quantification.

Methodologies for Synthesis and Analysis

The synthesis of these compounds follows established organic chemistry principles, with specific considerations for the introduction of deuterium.

Experimental Protocol: Synthesis of 1-Bromoheptane

A common laboratory-scale synthesis of 1-Bromoheptane involves the nucleophilic substitution of a primary alcohol.[6]

Materials:

-

1-Heptanol

-

Concentrated Sulfuric Acid

-

48% Hydrobromic Acid

-

Sodium Bicarbonate Solution

-

Anhydrous Calcium Chloride

Procedure:

-

1-Heptanol is cooled and treated with concentrated sulfuric acid, followed by the addition of hydrobromic acid.[6]

-

The reaction mixture is refluxed for several hours to facilitate the conversion of the alcohol to the alkyl bromide.[6]

-

The product is then isolated via steam distillation.[6]

-

The crude 1-Bromoheptane is washed with cold concentrated sulfuric acid or hydrochloric acid to remove any ether byproducts.[6]

-

Subsequent washes with water and sodium bicarbonate solution are performed to neutralize any remaining acid.[6]

-

The organic layer is dried over anhydrous calcium chloride and purified by fractional distillation to yield pure 1-Bromoheptane.[6]

Experimental Protocol: Synthesis of this compound

The synthesis of 1-Bromoheptane-6,6,7,7,7-d5 requires the introduction of deuterium atoms at the terminal end of the heptane (B126788) chain.[3] This is typically achieved by using a deuterated precursor followed by bromination.

Conceptual Approach:

-

Preparation of a Deuterated Precursor: A plausible route involves the use of a commercially available deuterated starting material or the specific deuteration of a suitable precursor to introduce the five deuterium atoms at the C6 and C7 positions.

-

Bromination: The deuterated intermediate, likely a deuterated heptanol, would then undergo a bromination reaction, similar to the synthesis of the non-deuterated compound, to introduce the bromine atom at the C1 position. This step would likely employ a bimolecular nucleophilic substitution (Sₙ2) reaction mechanism.

Analytical Confirmation

Mass Spectrometry: The most direct method to confirm the identity and isotopic enrichment of this compound is mass spectrometry. The mass spectrum of the deuterated compound will show a molecular ion peak shifted by 5 mass units compared to the unlabeled compound. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be preserved but shifted to the higher mass.

Logical Relationship Diagram

The following diagram illustrates the fundamental structural difference between 1-Bromoheptane and its deuterated isotopologue, highlighting the position of isotopic labeling.

Caption: Structural relationship between 1-Bromoheptane and its d5 isotopologue.

References

- 1. 1-Bromoheptane | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1-Bromoheptane-6,6,7,7,7-d5 | 1219805-66-9 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1-Bromoheptane-6,6,7,7,7-d5 | C7H15Br | CID 131708596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to Understanding the Kinetic Isotope Effect in 1-Bromoheptane-d5

Audience: Researchers, scientists, and drug development professionals.

Theoretical Framework: Primary and Secondary Kinetic Isotope Effects

The kinetic isotope effect is quantitatively expressed as the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier isotopologue (kD).[1]

Primary Kinetic Isotope Effect (PKIE): A significant PKIE, typically with a kH/kD ratio greater than 2, is observed when a bond to the isotopically substituted atom is broken during the rate-determining step of the reaction.[5][6] This effect arises because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy, thus necessitating a greater activation energy for bond cleavage.[7] For 1-bromoheptane (B155011), a primary KIE would be anticipated in an E2 elimination reaction, where a β-hydrogen (or deuterium) is abstracted by a base in the concerted, rate-limiting step.[3][4]

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE is observed when the isotopically substituted bond is not broken in the rate-determining step.[1] SKIEs are generally much smaller than PKIEs.[1] They are classified based on the position of the isotope relative to the reaction center:

-

α-SKIE: Occurs when the isotope is attached to the carbon undergoing a change in hybridization. For instance, in an SN1 reaction of 1-bromoheptane, the hybridization of the α-carbon changes from sp3 to sp2 in the formation of the carbocation intermediate. An α-SKIE (kH/kD > 1) is expected in this case. In an SN2 reaction, a small inverse α-SKIE (kH/kD < 1) or a value close to unity is often observed.[8]

-

β-SKIE: Observed when the isotope is on a carbon adjacent to the reaction center. This effect is often attributed to hyperconjugation.

The magnitude of the KIE can provide crucial information about the transition state structure and the reaction mechanism. For example, a large primary KIE in the reaction of 1-bromoheptane suggests a mechanism where C-H bond breaking is rate-determining, such as an E2 elimination.[3][5] Conversely, a small secondary KIE might indicate an SN1 or SN2 substitution pathway.[1]

Hypothetical Data Presentation

The following table summarizes the expected kinetic isotope effects for various reactions of 1-bromoheptane-d5, based on established principles for similar alkyl halides. This data is illustrative and serves as a guide for interpreting experimental results.

| Reaction Type | Isotopic Position | Expected kH/kD Range | Implied Mechanism |

| Elimination | β-deuterium (C2) | 5.0 - 8.0 | E2 (C-D bond breaking in RDS) |

| Substitution | α-deuterium (C1) | 1.10 - 1.25 | SN1 (sp3 to sp2 rehybridization) |

| Substitution | α-deuterium (C1) | 0.95 - 1.05 | SN2 (minimal change in bonding at α-C) |

| Substitution | β-deuterium (C2) | 1.05 - 1.15 | SN1 (hyperconjugation stabilizing carbocation) |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of kinetic isotope effects. The following sections outline the key experimental procedures.

The synthesis of deuterated 1-bromoheptane can be adapted from established methods for the synthesis of other 1-bromoalkanes from their corresponding alcohols.[9][10][11][12]

Materials:

-

Heptan-1,1,2,2,3-d5-ol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H2SO4)

-

Dichloromethane (B109758) (CH2Cl2)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Heptan-1,1,2,2,3-d5-ol is dissolved in dichloromethane in a round-bottom flask.

-

An aqueous solution of sodium bromide is added to the flask.

-

The mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with constant stirring.

-

The reaction mixture is refluxed for several hours to ensure complete conversion.

-

After cooling, the organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

-

The product is purified by distillation.

Kinetic studies are performed by monitoring the disappearance of the reactant or the appearance of the product over time, typically using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Procedure for an SN2 Reaction:

-

Equimolar solutions of 1-bromoheptane (or this compound) and the nucleophile (e.g., sodium iodide in acetone) are prepared in a suitable solvent.[13]

-

The solutions are thermostated at the desired reaction temperature.

-

The reaction is initiated by mixing the two solutions.

-

Aliquots are withdrawn at regular time intervals and quenched (e.g., by dilution with a cold solvent).

-

The concentration of the reactant or product in each aliquot is determined by GC or HPLC.

-

The rate constants (kH and kD) are determined by plotting the natural logarithm of the reactant concentration versus time. The KIE is then calculated as kH/kD.

Procedure for an E2 Reaction:

-

Solutions of 1-bromoheptane (or this compound) and a strong base (e.g., sodium ethoxide in ethanol) are prepared.

-

The reaction is initiated and monitored using the same procedure as for the SN2 reaction.

-

The rate of formation of the alkene product (hept-1-ene) is monitored by GC.

-

Rate constants are determined, and the KIE is calculated.

For a more precise determination of the KIE, a competitive experiment can be performed where a mixture of the deuterated and non-deuterated substrates reacts with a sub-stoichiometric amount of the reagent.

Procedure:

-

An equimolar mixture of 1-bromoheptane and this compound is prepared.

-

This mixture is reacted with a limiting amount of the nucleophile or base.

-

The reaction is allowed to proceed to a low conversion (typically 5-10%).

-

The ratio of the deuterated to non-deuterated starting material remaining is determined using mass spectrometry.

-

The KIE can be calculated from the initial and final ratios of the isotopologues.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Experimental workflow for KIE determination.

Caption: Reaction pathways and expected KIEs.

Conclusion

The kinetic isotope effect is an indispensable tool in mechanistic organic chemistry. For a molecule like 1-bromoheptane, the strategic placement of deuterium (B1214612) labels can provide unambiguous evidence for the involvement of C-H bond cleavage in the rate-determining step, allowing for the clear differentiation between competing reaction pathways such as SN1, SN2, and E2. The principles and experimental guidelines outlined in this technical guide provide a robust framework for researchers and drug development professionals to leverage the kinetic isotope effect in their own investigations, leading to a deeper understanding of reaction mechanisms and facilitating the development of more efficient and selective chemical transformations.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. pharmacy180.com [pharmacy180.com]

- 6. epfl.ch [epfl.ch]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. Chemistry 210 Experiment 8 [home.miracosta.edu]

- 12. Lu Le Laboratory: Synthesis of 1-Bromobutane from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 13. vernier.com [vernier.com]

A Technical Guide to 1-Bromoheptane-d5: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of 1-Bromoheptane-d5. This deuterated analog of 1-bromoheptane (B155011) is a valuable tool in a range of scientific disciplines, offering unique insights into reaction mechanisms, environmental processes, and quantitative analysis. This document serves as a practical resource, summarizing technical data, outlining experimental protocols, and illustrating key concepts with clear visualizations.

Commercial Availability and Physicochemical Properties

This compound is available from several specialized chemical suppliers. The level of deuterium (B1214612) incorporation, chemical purity, and available quantities can vary between vendors. Below is a summary of the offerings from prominent suppliers.

Table 1: Commercial Sources and Specifications of this compound

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity | Available Quantities |

| C/D/N Isotopes | D-5754 | 1219805-66-9 | C₇H₁₀D₅Br | 184.13 | 99 atom % D[1] | Not specified | 0.25 g, 0.5 g[1] |

| LGC Standards | TRC-B675702 | 1219805-66-9 | C₇H₁₀D₅Br | 184.13 | Not specified | Not specified | Inquire |

| MedchemExpress | HY-W016577S2 | 1219805-66-9 | C₇H₁₀D₅Br | 184.13 | Not specified | Not specified | Inquire[2] |

| Benchchem | B1149379 | 1219805-66-9 | C₇H₁₀D₅Br | 184.13 | Not specified | Typically 95% | Inquire |

Note: The CAS number for the non-deuterated form, 1-Bromoheptane, is 629-04-9[3].

Synthesis of this compound

General Experimental Protocol for the Synthesis of Deuterated Alkyl Halides (SN2 Reaction)

This protocol outlines the synthesis of a deuterated primary alkyl bromide from a deuterated alcohol, a reaction that proceeds via an SN2 mechanism.

Materials:

-

Deuterated heptan-1-ol (e.g., Heptan-1,1,2,2,3-d5-ol)

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous calcium chloride (CaCl₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the deuterated heptan-1-ol and sodium bromide.

-

Acid Addition: Slowly add concentrated sulfuric acid to the flask while cooling in an ice bath and stirring. The addition should be done cautiously to control the exothermic reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Add deionized water and diethyl ether to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

-

Washing: Discard the aqueous layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water.

-

Drying: Transfer the organic layer to a clean, dry flask and add anhydrous calcium chloride to remove any residual water.

-

Purification: Filter the solution to remove the drying agent. The this compound can be purified by distillation. Collect the fraction corresponding to the boiling point of 1-bromoheptane (approximately 179-181 °C for the non-deuterated form).

Diagram 1: Synthetic Pathway for this compound

Caption: SN2 synthesis of this compound from its deuterated alcohol precursor.

Key Applications and Experimental Protocols

This compound is a versatile tool in various research areas due to the kinetic isotope effect and its utility as an internal standard.

Kinetic Isotope Effect (KIE) Studies

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.[4] this compound can be used to study the mechanism of nucleophilic substitution (SN2) and elimination (E2) reactions.

This protocol describes a general method for determining the KIE of an SN2 reaction between an alkyl halide and a nucleophile by comparing the reaction rates of the deuterated and non-deuterated compounds.

Materials:

-

1-Bromoheptane

-

This compound

-

Nucleophile (e.g., sodium thiophenoxide)

-

Apolar aprotic solvent (e.g., dimethylformamide - DMF)

-

Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

-

Thermostatted reaction vessel

-

Syringes for sampling

Procedure:

-

Reaction Setup: Prepare two separate reaction vessels, one for the reaction with 1-bromoheptane and one for the reaction with this compound. Each vessel should be in a thermostat to maintain a constant temperature.

-

Reactant Preparation: Prepare solutions of known concentrations of the alkyl halide (both isotopic forms) and the nucleophile in the chosen solvent.

-

Reaction Initiation: Initiate the reactions by adding the nucleophile solution to the alkyl halide solutions simultaneously.

-

Sampling: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction in the aliquots immediately (e.g., by adding a large volume of a suitable solvent).

-

Analysis: Analyze the quenched samples using GC-MS or HPLC to determine the concentration of the remaining alkyl halide or the formed product.

-

Data Analysis: Plot the concentration of the reactant or product as a function of time for both reactions. Determine the rate constants (kH for 1-bromoheptane and kD for this compound) from the slopes of the kinetic plots.

-

KIE Calculation: Calculate the kinetic isotope effect as the ratio of the rate constants: KIE = kH / kD.

Diagram 2: Workflow for a Kinetic Isotope Effect Study

Caption: A generalized workflow for determining the kinetic isotope effect.

Environmental Tracer Studies

Deuterated compounds can serve as excellent tracers in environmental studies to track the fate and transport of pollutants in soil and groundwater.[5] Their chemical behavior is nearly identical to their non-deuterated counterparts, but they can be easily distinguished and quantified using mass spectrometry.

This protocol outlines a general procedure for using this compound as a tracer to study the transport of alkyl halides in a simulated aquifer.

Materials:

-

This compound

-

Sand or soil column to simulate an aquifer

-

Peristaltic pump

-

Fraction collector

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Syringes and vials for sample collection

Procedure:

-

Column Preparation: Pack a glass column with sand or soil representative of the aquifer being studied. Equilibrate the column by pumping water through it at a constant flow rate.

-

Tracer Injection: Prepare a solution of this compound of a known concentration in water. Inject a pulse of this tracer solution into the inlet of the column.

-

Elution and Sampling: Continue to pump water through the column at the same constant flow rate. Collect the effluent from the column in fractions at regular time intervals using a fraction collector.

-

Sample Extraction: Extract the collected water samples with a suitable organic solvent (e.g., hexane) to isolate the this compound.

-

Analysis: Analyze the extracts by GC-MS to determine the concentration of this compound in each fraction.

-

Data Analysis: Plot the concentration of the tracer in the effluent as a function of time to generate a breakthrough curve. This curve provides information about the transport velocity, dispersion, and potential retardation of the compound in the porous medium.

Diagram 3: Logic of an Environmental Tracer Experiment

Caption: Logical flow of a groundwater tracing experiment using a deuterated compound.

Stable Isotope Dilution Assays

Stable isotope dilution (SID) is a highly accurate method for quantifying analytes in complex matrices.[6] A known amount of an isotopically labeled internal standard, such as this compound, is added to the sample. The ratio of the analyte to the internal standard is then measured by mass spectrometry. This method corrects for losses during sample preparation and variations in instrument response.

This protocol describes the quantification of 1-bromoheptane in a soil sample using this compound as an internal standard.

Materials:

-

Soil sample

-

This compound (internal standard solution of known concentration)

-

Extraction solvent (e.g., acetone/hexane mixture)

-

Anhydrous sodium sulfate (B86663)

-

Solid Phase Extraction (SPE) cartridges for cleanup (if necessary)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Vortex mixer and centrifuge

Procedure:

-

Sample Preparation: Weigh a known amount of the soil sample into a vial.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the soil sample.

-

Extraction: Add the extraction solvent to the vial. Vortex the mixture vigorously for several minutes to extract the analyte and the internal standard from the soil matrix.

-

Phase Separation: Centrifuge the sample to separate the soil particles from the solvent.

-

Drying and Cleanup: Transfer the solvent extract to a clean tube containing anhydrous sodium sulfate to remove any water. If necessary, pass the extract through an SPE cartridge to remove interfering substances.

-

Analysis: Analyze the final extract by GC-MS. The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor characteristic ions for both 1-bromoheptane and this compound.

-

Quantification: Determine the ratio of the peak area of the analyte (1-bromoheptane) to the peak area of the internal standard (this compound). Calculate the concentration of 1-bromoheptane in the original soil sample using a calibration curve prepared with known amounts of the analyte and a constant amount of the internal standard.

Diagram 4: Stable Isotope Dilution Analysis Workflow

Caption: Workflow for quantitative analysis using stable isotope dilution.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Bromoheptane | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A ground-water tracer test with deuterated compounds for monitoring in situ biodegradation and retardation of aromatic hydrocarbons - ProQuest [proquest.com]

- 6. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-Bromoheptane-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoheptane-d5 (7-bromo-1,1,1,2,2-pentadeuterioheptane) is a deuterated form of 1-bromoheptane (B155011), often utilized in metabolic studies, as an internal standard for mass spectrometry, or as a tracer in various chemical analyses. A thorough understanding of its solubility is critical for accurate sample preparation, reaction condition optimization, and formulation development.

This technical guide provides a comprehensive overview of the solubility of this compound. Direct quantitative solubility data for this specific deuterated compound in a range of organic solvents is not extensively published. However, the physicochemical properties governing solubility are nearly identical to its non-deuterated analogue, 1-bromoheptane. Therefore, this guide utilizes data for 1-bromoheptane as a highly reliable proxy, supplemented with established chemical principles and a detailed experimental protocol for researchers who require precise solubility determination in their specific solvent systems.

Physicochemical Properties

The fundamental properties of a compound dictate its solubility behavior. The long heptyl chain makes 1-bromoheptane a predominantly nonpolar molecule, with a minor dipole moment introduced by the carbon-bromine bond.[1] Isotopic labeling with deuterium (B1214612) (as in this compound) results in a negligible change to these properties.

Table 1: Physicochemical Properties of this compound and 1-Bromoheptane

| Property | This compound | 1-Bromoheptane |

| Synonyms | 1-Bromoheptane-6,6,7,7,7-d5 | n-Heptyl bromide[2] |

| Molecular Formula | C₇D₅H₁₀Br[3] | C₇H₁₅Br[2][4] |

| Molecular Weight | 184.13 g/mol [5] | 179.10 g/mol [2][6] |

| CAS Number | 1219805-66-9[3][5] | 629-04-9[2][6] |

| Appearance | - | Colorless liquid[2][4] |

| Density | - | 1.14 g/mL at 25 °C[6][7][8] |

| Boiling Point | - | 180 °C[6][8][9] |

| Melting Point | - | -58 °C[6][8][9] |

| Refractive Index | - | n20/D 1.4499[6][7][8] |

Solubility Profile

The guiding principle for solubility is "like dissolves like".[10][11] As a largely nonpolar alkyl halide, 1-bromoheptane is miscible with other nonpolar and weakly polar organic solvents. Its solubility decreases in more polar solvents. It is considered insoluble in water.[4][12][13][14]

Table 2: Solubility Data for 1-Bromoheptane

| Solvent | Polarity Type | Expected Solubility | Quantitative Data (at 25°C) |

| Hexane | Nonpolar | Soluble/Miscible | Not available |

| Toluene | Nonpolar (Aromatic) | Soluble/Miscible | Not available |

| Diethyl Ether | Weakly Polar | Soluble[4][12][13] | Not available |

| Chloroform | Weakly Polar | Soluble[12] | Not available |

| Acetone | Polar Aprotic | Soluble[15] | Not available |

| Ethanol | Polar Protic | Soluble[4][12][13] | Not available |

| Methanol | Polar Protic | Soluble | Not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[15] | Not available |

| Water | Highly Polar | Insoluble[4][13][14] | 0.0066 g/L[8][12] |

Note: The qualitative solubility classifications are based on published statements and established chemical principles. For precise applications, experimental verification is recommended.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific solvent, the following protocol outlines the widely used shake-flask method. This analytical method is considered a gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a chosen organic solvent at a specific temperature.

Materials & Equipment:

-

This compound

-

High-purity grade organic solvent of interest

-

Analytical balance

-

Thermostatic shaker or water bath with agitation

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

A suitable analytical instrument for quantification (e.g., Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID))

Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the chosen organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent.[16] It is advisable to take measurements at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to let the undissolved phase settle. To ensure complete separation of the excess solute, centrifuge the vials.[11]

-

Sample Extraction: Carefully withdraw a clear aliquot of the saturated supernatant using a syringe. Avoid disturbing the undissolved layer.

-

Filtration: Immediately filter the aliquot through a chemically inert syringe filter into a clean, pre-weighed volumetric flask.[11] This step removes any microscopic droplets of the undissolved solute.

-

Dilution & Quantification:

-

Record the weight of the filtered sample.

-

Dilute the sample to a suitable concentration with the same solvent.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS) to determine the concentration of this compound. A calibration curve should be generated using standard solutions of known concentrations.[11]

-

-

Data Reporting: Calculate the solubility from the measured concentration and dilution factor. Report the final value in units such as mg/mL or mol/L at the specified temperature.[11]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

While specific quantitative solubility data for this compound remains sparse in the literature, a robust and reliable solubility profile can be established by leveraging data from its non-deuterated analogue, 1-bromoheptane. The compound is highly soluble in nonpolar and weakly polar organic solvents and is insoluble in water. For applications requiring high precision, the provided experimental protocol offers a standardized method for determining exact solubility values in any solvent system of interest.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Bromoheptane | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromoheptane-6,6,7,7,7-d5 | LGC Standards [lgcstandards.com]

- 4. guidechem.com [guidechem.com]

- 5. 1-Bromoheptane-6,6,7,7,7-d5 | C7H15Br | CID 131708596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-ブロモヘプタン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. zhishangchemical.com [zhishangchemical.com]

- 8. 1-Bromoheptane | 629-04-9 [chemicalbook.com]

- 9. 629-04-9 CAS | 1-BROMOHEPTANE | Alkyl Halides | Article No. 02293 [lobachemie.com]

- 10. education.com [education.com]

- 11. benchchem.com [benchchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 1-Bromo heptane [chembk.com]

- 14. 1-Bromoheptane CAS#: 629-04-9 [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for deuterated alkyl halides. These isotopically labeled compounds are invaluable tools in mechanistic studies, drug metabolism and pharmacokinetic (DMPK) investigations, and as internal standards in analytical chemistry. While their chemical behavior is often analogous to their non-deuterated counterparts, the substitution of protium (B1232500) with deuterium (B1214612) can subtly influence their physical and toxicological properties. This guide outlines the key safety considerations, provides detailed handling protocols, and offers emergency procedures to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile of Deuterated Alkyl Halides

The primary hazards associated with deuterated alkyl halides mirror those of their non-deuterated analogs, stemming from their nature as alkylating agents and their potential toxicity.[1] However, the kinetic isotope effect (KIE), a result of the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can influence their metabolic activation and, consequently, their toxicity.[2][3]

1.1. General Hazards of Alkyl Halides

Alkyl halides are a class of compounds that can pose significant health risks.[4] Their reactivity as alkylating agents means they can react with nucleophilic sites in biological macromolecules, such as DNA, which can lead to mutagenic and carcinogenic effects.[1][4]

Common hazards include:

-

Toxicity: Can be toxic if inhaled, ingested, or absorbed through the skin.[5][6] Acute exposure can lead to central nervous system depression, while chronic exposure may damage organs such as the liver and kidneys.[5][6]

-

Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[5][7]

-

Carcinogenicity: Many alkyl halides are considered suspected or known carcinogens.[6][8]

-

Flammability: Some lower molecular weight alkyl halides are flammable.

1.2. The Influence of Deuteration on Toxicity

The substitution of hydrogen with deuterium can impact the toxicological profile of a molecule. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, making it more difficult to break.[2] This can slow down metabolic processes that involve the cleavage of a C-H bond in the rate-determining step.

For instance, deuterated chloroform (B151607) (CDCl₃) is reported to have a reduced toxicity of approximately one-half to one-third compared to regular chloroform (CHCl₃).[9] This is attributed to the stronger C-D bond, which slows the metabolic conversion to the reactive and toxic intermediate, phosgene.

While a comprehensive toxicological comparison for all deuterated alkyl halides is not available, it is prudent to handle them with the same level of caution as their non-deuterated counterparts, assuming a similar hazard profile unless specific data indicates otherwise.

Quantitative Safety and Physical Property Data

For risk assessment and experimental planning, it is crucial to have access to quantitative safety and physical property data. The following tables summarize available data for representative deuterated and non-deuterated alkyl halides.

Table 1: Comparative Toxicity Data

| Compound | Non-Deuterated LD50 (Oral, Rat) | Deuterated LD50 (Oral, Rat) | Notes |

| Chloroform (CHCl₃) | 908 mg/kg[8] | Not explicitly found, but toxicity is reported to be reduced by one-half to one-third.[9] | The primary metabolic pathway involves C-H bond cleavage. |

| Iodomethane (CH₃I) | 79.84 mg/kg[10] | 79.84 mg/kg (analogous to non-deuterated)[10] | The SDS for iodomethane-d3 (B117434) states the value is given in analogy to iodomethane. |

| Bromoethane (CH₃CH₂Br) | Not found | Not found |

Table 2: Comparative Physical Properties

| Property | Chloroform (CHCl₃) | Deuterated Chloroform (CDCl₃) | Iodomethane (CH₃I) | Deuterated Iodomethane (CD₃I) | Bromoethane (CH₃CH₂Br) | Deuterated Bromoethane (CD₃CD₂Br) |

| CAS Number | 67-66-3 | 865-49-6 | 74-88-4 | 865-50-9 | 74-96-4 | 3675-63-6 |

| Molecular Weight ( g/mol ) | 119.38 | 120.38 | 141.94 | 144.96 | 108.97 | 114.00 |

| Boiling Point (°C) | 61.2 | 60.9[8] | 42.4[11] | 41-43 | 38.4 | 37-40 |

| Density (g/mL at 25°C) | 1.48 | 1.50[8] | 2.28[11] | 2.33 | 1.46 | 1.527 |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to ensure both the safety of personnel and the isotopic integrity of the deuterated alkyl halides.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of deuterated alkyl halides should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[12] The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

3.2. General Handling Practices

-

Inert Atmosphere: To prevent degradation and maintain isotopic purity, handle deuterated alkyl halides under an inert atmosphere (e.g., argon or dry nitrogen), especially when transferring or aliquoting.[12]

-

Avoid Contamination: Use clean, dry glassware and syringes to prevent contamination from water or protic solvents, which can lead to H/D exchange and compromise the isotopic enrichment.[12]

-

Minimize Quantities: Work with the smallest practical quantities of the material to minimize the potential impact of a spill or exposure.

-

Labeling: Clearly label all containers with the chemical name, "Deuterated," and any relevant hazard warnings.

3.3. Storage

Proper storage is crucial for maintaining the stability and isotopic purity of deuterated alkyl halides.[12]

-

Temperature: Store in a cool, dry, and dark place.[12] Refrigeration (2-8 °C) is often recommended.[12]

-

Light Sensitivity: Protect from light by storing in amber vials or in the dark, as UV light can promote degradation.[12]

-

Moisture: Store in tightly sealed containers with high-quality caps (B75204) (e.g., PTFE-lined) to prevent moisture ingress.[12]

-

Segregation: Store separately from strong bases, oxidizing agents, and reactive metals.[12]

Experimental Protocols

The following are generalized experimental protocols. Always consult the specific Safety Data Sheet (SDS) and relevant literature for the compound you are working with and adapt the procedures as necessary based on your risk assessment.

4.1. Synthesis of Deuterated Methyl Iodide (CD₃I)

This protocol is an example and should be performed by trained personnel in a controlled laboratory setting.

-

Materials:

-

Deuterated methanol (B129727) (CD₃OD)

-

Red phosphorus

-

Iodine (I₂)

-

Anhydrous diethyl ether

-

-

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

-

Carefully add red phosphorus to the flask.

-

Slowly add iodine crystals to the flask with cooling.

-

Once the addition is complete, slowly add deuterated methanol dropwise to the mixture.

-

After the addition, gently heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the iodine color.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The deuterated methyl iodide can be purified by distillation. Collect the fraction boiling at approximately 41-43 °C.

-

Store the purified CD₃I in an amber bottle with a tightly sealed cap at 2-8 °C.

-

4.2. General Protocol for Purification by Column Chromatography

This is a general procedure and the specific stationary and mobile phases will depend on the deuterated alkyl halide being purified.

-

Materials:

-

Crude deuterated alkyl halide

-

Silica (B1680970) gel (or other appropriate stationary phase)

-

Appropriate eluent (e.g., a mixture of hexanes and ethyl acetate)

-

Chromatography column

-

Collection tubes

-

-

Procedure:

-

Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.

-

Dissolve the crude deuterated alkyl halide in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the chosen solvent system, collecting fractions in separate tubes.

-

Monitor the fractions for the presence of the desired product using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Confirm the purity and identity of the final product by analytical methods (e.g., NMR, GC-MS).

-

Emergency Procedures

In the event of an accidental release or exposure, prompt and appropriate action is crucial.

5.1. Spill Response

5.2. First Aid

-

Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Always have the Safety Data Sheet (SDS) for the specific deuterated alkyl halide readily available for emergency responders.

Waste Disposal

Deuterated alkyl halides and any materials contaminated with them must be disposed of as hazardous waste.

-

Collect all waste in a clearly labeled, sealed, and appropriate container.

-

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

-

Do not mix deuterated alkyl halide waste with other incompatible waste streams.